molecular formula C17H11ClFN5S B2781443 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207014-50-3

4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2781443
CAS No.: 1207014-50-3
M. Wt: 371.82
InChI Key: WRSVDYIUXZOZRY-UHFFFAOYSA-N
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Description

The compound 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic hybrid molecule featuring a thiazole ring fused to a 1,2,3-triazole moiety. The structure includes a 3-chlorophenyl substituent on the thiazole ring and a 4-fluorophenyl group on the triazole (Fig. 1). The planar conformation of the core, except for the perpendicular orientation of one fluorophenyl group, facilitates intermolecular interactions like C–H···N and π-π stacking, which may influence crystallinity and binding to biological targets .

Properties

IUPAC Name

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-11-3-1-2-10(8-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-6-4-12(19)5-7-13/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSVDYIUXZOZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the thiazole and triazole rings through cyclization reactions.

Key Steps in Synthesis:

  • Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioketones with amines.
  • Triazole Formation : The triazole moiety is synthesized using azides and alkynes in a click chemistry approach.
  • Final Coupling : The chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives containing the triazole and thiazole structures exhibit significant antimicrobial properties. For instance:

  • A study reported that compounds similar to this one showed moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values for some derivatives ranged from 8 to 32 µg/mL, indicating promising antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied:

  • In vitro assays demonstrated that certain derivatives inhibited the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values between 6.2 µM and 43.4 µM .
  • Mechanistic studies suggested that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine and chlorine) on the phenyl rings enhances biological activity by improving solubility and binding affinity to biological targets.
  • Ring Systems : The combination of thiazole and triazole rings appears to be critical for maintaining bioactivity, as modifications to these structures often lead to a loss in efficacy .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • Antimicrobial Screening : A series of synthesized triazole derivatives were screened against clinical isolates, showing that some compounds had a broad spectrum of activity .
  • Cancer Cell Line Testing : Compounds were tested against multiple cancer cell lines, revealing a notable reduction in cell viability in treated groups compared to controls .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and triazole rings exhibit promising anticancer properties. For instance:

  • A study synthesized various thiazole derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that derivatives with a similar structure to 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine showed significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AMCF-715
Compound BA54912
Compound CHeLa10

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have shown that:

  • This compound exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound. Thiazole derivatives have been reported to possess anticonvulsant properties:

  • In a picrotoxin-induced convulsion model, compounds structurally related to This compound demonstrated significant protective effects against seizures .

Table 3: Anticonvulsant Activity

Compound NameDose (mg/kg)Protection Rate (%)
Compound D2070
Compound E4085

Chemical Reactions Analysis

Substitution Reactions at the Triazole Amine Group

The primary amine (-NH₂) at position 5 of the triazole ring undergoes nucleophilic substitution and acylation reactions:

Reaction TypeReagents/ConditionsProductYieldReferences
Alkylation Alkyl halides (e.g., CH₃I), DMF, K₂CO₃5-alkylamino derivatives65–78%
Acylation Acetyl chloride, pyridine5-acetamido derivative82%
Sulfonylation Aryl sulfonyl chlorides, Et₃N, THF5-sulfonamido derivatives (e.g., with 4-toluenesulfonyl chloride)70–85%
  • Mechanistic Insight : The amine’s nucleophilicity is enhanced by resonance stabilization from the triazole ring, facilitating attack on electrophiles. Steric hindrance from adjacent substituents moderates reaction rates .

Electrophilic Aromatic Substitution (EAS) on Phenyl Rings

The 3-chlorophenyl (thiazole-linked) and 4-fluorophenyl (triazole-linked) groups participate in EAS:

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldReferences
Nitration HNO₃/H₂SO₄, 0°CPara to Cl on thiazoleNitro-substituted derivative55%
Halogenation Br₂/FeBr₃, CHCl₃Ortho to F on triazoleDibrominated product48%
  • Regioselectivity : Electron-withdrawing groups (Cl, F) direct incoming electrophiles to meta/para positions. Steric effects from the thiazole-triazole scaffold limit reactivity at ortho sites.

Cycloaddition and Ring-Opening Reactions

The triazole-thiazole core participates in click chemistry and cycloreversion:

Reaction TypeReagents/ConditionsProductApplicationReferences
Huisgen Cycloaddition CuSO₄, sodium ascorbate, alkyne/azide1,2,3-triazole-linked conjugatesBioconjugation probes
Thermal Cycloreversion Reflux in tolueneThiazole-amine intermediatesSynthetic intermediates
  • Key Data : Click reactions proceed with >90% regioselectivity under Cu(I) catalysis, enabling biopharmaceutical applications .

Oxidation and Reduction Pathways

Functional group transformations include:

Reaction TypeReagents/ConditionsSite ModifiedProductYieldReferences
Oxidation H₂O₂, AcOHThiazole sulfurSulfoxide derivative60%
Reduction LiAlH₄, THFTriazole C=N bondsPartially saturated triazoline45%
  • Limitations : Over-oxidation of the thiazole ring can lead to sulfone byproducts.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic substituents:

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldReferences
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃3-Chlorophenyl groupBiaryl derivatives75%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, aryl halideTriazole amineArylaminated products68%
  • Applications : These reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .

Acid/Base-Mediated Rearrangements

The triazole-thiazole system undergoes pH-dependent tautomerism:

  • Base (NaOH) : Deprotonation at N-H sites stabilizes enolate-like intermediates, enabling nucleophilic attacks .

  • Acid (HCl) : Protonation at triazole N2 enhances electrophilicity, facilitating ring-opening to form diazonium intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in the position and nature of aryl substituents, which modulate electronic, steric, and solubility properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents (Thiazole/Triazole) Notable Properties/Activities Reference
4-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine (Target) C₁₇H₁₁ClFN₅S 371.81 3-ClPh (Thiazole), 4-FPh (Triazole) Planar core, potential antimicrobial
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine C₁₇H₁₀ClF₂N₅S 389.81 4-ClPh (Thiazole), 2,4-diFPh Enhanced lipophilicity
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine C₁₈H₁₄ClN₅OS 383.86 4-MeOPh (Thiazole), 4-ClPh Improved solubility
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole C₂₇H₁₈ClF₂N₇S 581.99 4-ClPh (Thiazole), diFPh (Triazole) Antimicrobial activity

Key Observations:

  • Chlorophenyl vs. Bromophenyl: Isostructural chloro (compound 4 ) and bromo derivatives exhibit similar crystallinity (triclinic, P̄1 symmetry) but differ in halogen size, affecting van der Waals interactions .
  • Electron-Withdrawing Groups: Methoxy or difluorophenyl substituents (e.g., compounds in ) increase solubility but may reduce membrane permeability.

Structural and Intermolecular Features

  • Planarity and Conformation: The target compound’s near-planar core (r.m.s. deviation <0.1 Å for triazole-thiazole) contrasts with the twisted conformations of bulkier analogs (e.g., 4-(4-bromophenyl)-thiazole derivatives) .
  • Intermolecular Interactions: C–H···N hydrogen bonds and π-π stacking (centroid distance = 3.571 Å in ) stabilize crystal packing, whereas C–H···F interactions are unique to fluorophenyl-containing analogs .

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